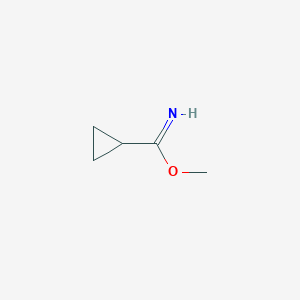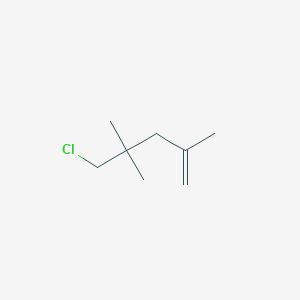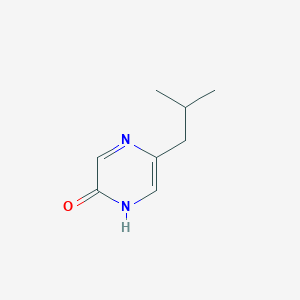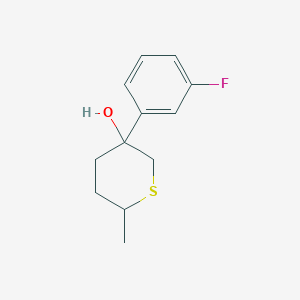![molecular formula C12H23NO2Si B13174190 tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a chemical compound with the molecular formula C12H23NO2Si and a molecular weight of 241.40 g/mol . This compound is part of the spiro compound family, which is characterized by a unique spirocyclic structure where two rings are connected through a single atom.
Méthodes De Préparation
The synthesis of tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves several steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in the study of enzyme interactions and protein-ligand bindingIn industry, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate can be compared with other similar compounds, such as tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate and tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate These compounds share similar spirocyclic structures but differ in their functional groups and chemical properties The uniqueness of tert-Butyl 2-aza-5-silaspiro[4
Propriétés
Formule moléculaire |
C12H23NO2Si |
|---|---|
Poids moléculaire |
241.40 g/mol |
Nom IUPAC |
tert-butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C12H23NO2Si/c1-12(2,3)15-11(14)10-8-16(9-13-10)6-4-5-7-16/h10,13H,4-9H2,1-3H3 |
Clé InChI |
ZDEXIQVWWSXHHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1C[Si]2(CCCC2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)
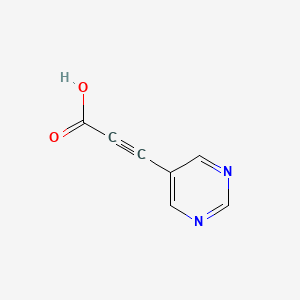
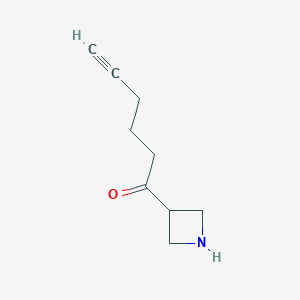
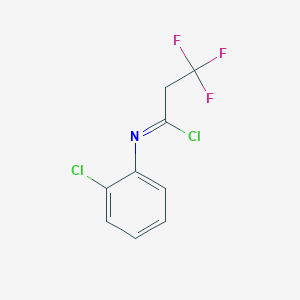

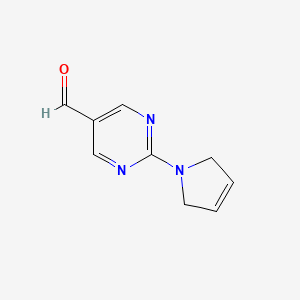
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
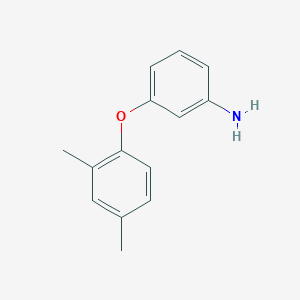
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13174149.png)
